molecular formula C32H25NO6 B11157155 2-oxo-4-phenyl-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate

2-oxo-4-phenyl-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate

カタログ番号: B11157155
分子量: 519.5 g/mol
InChIキー: NFGRUPYJTATHIR-NDEPHWFRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-oxo-4-phenyl-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate is a synthetic coumarin derivative with a complex esterified side chain. The core structure consists of a 2H-chromen-7-yl scaffold substituted with a 2-oxo group at position 2 and a phenyl group at position 4. The ester moiety is derived from the (2S)-configured amino acid derivative, featuring a benzyloxycarbonyl (Cbz)-protected amine and a phenylpropanoate group.

Structural characterization of such compounds often employs X-ray crystallography, with software suites like SHELX (e.g., SHELXL) playing a critical role in refinement and validation . The benzyloxycarbonyl group introduces distinct steric and electronic properties compared to other protecting groups, influencing solubility and stability under varying conditions.

特性

分子式

C32H25NO6

分子量

519.5 g/mol

IUPAC名

(2-oxo-4-phenylchromen-7-yl) (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C32H25NO6/c34-30-20-27(24-14-8-3-9-15-24)26-17-16-25(19-29(26)39-30)38-31(35)28(18-22-10-4-1-5-11-22)33-32(36)37-21-23-12-6-2-7-13-23/h1-17,19-20,28H,18,21H2,(H,33,36)/t28-/m0/s1

InChIキー

NFGRUPYJTATHIR-NDEPHWFRSA-N

異性体SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5

正規SMILES

C1=CC=C(C=C1)CC(C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5

製品の起源

United States

準備方法

Pechmann Condensation

The Pechmann reaction is the most common method for constructing the coumarin scaffold. A representative procedure involves:

  • Reactants : Resorcinol (or substituted phenol) and ethyl acetoacetate.

  • Catalyst : Concentrated sulfuric acid or Amberlyst-15.

  • Conditions : 110°C for 2–4 hours.

  • Yield : 70–85%.

For 4-phenyl substitution, phenylacetic acid derivatives may be used as starting materials.

Functionalization at the 7-Position

The 7-hydroxy group is critical for subsequent esterification. Protection/deprotection strategies are rarely required due to the stability of the hydroxyl group under mild coupling conditions.

Synthesis of (2S)-2-{[(Benzyloxy)Carbonyl]Amino}-3-Phenylpropanoic Acid

Starting from L-Phenylalanine

  • Protection of the α-amino group :

    • Reagents : Benzyl chloroformate (Cbz-Cl), sodium bicarbonate.

    • Conditions : 0–5°C in dioxane/water.

    • Yield : 90–95%.

  • Ester hydrolysis (if starting from methyl ester):

    • Reagents : LiOH or NaOH in THF/water.

    • Conditions : Room temperature, 2–4 hours.

Esterification Methods

Steglich Esterification (EDCI/DMAP)

  • Procedure :

    • Dissolve 7-hydroxy-4-phenylcoumarin (1 equiv) and (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoic acid (1.2 equiv) in dry DCM.

    • Add EDCI (1.5 equiv) and DMAP (0.5 equiv).

    • Stir at 25°C for 12–24 hours under nitrogen.

  • Workup :

    • Wash with saturated NaHCO₃, dry over Na₂SO₄, and purify via flash chromatography (hexane/EtOAc).

  • Yield : 37–58%.

DCC/HOBt-Mediated Coupling

  • Procedure :

    • Activate the carboxylic acid with DCC (1.5 equiv) and HOBt (1.1 equiv) in DMF.

    • Add coumarin hydroxyl component and stir at 0°C → RT for 24 hours.

  • Yield : 45–65%.

Comparative Analysis of Methods

MethodReagentsSolventTemperatureYieldPurity (HPLC)
SteglichEDCI/DMAPDCM25°C58%>95%
DCC/HOBtDCC/HOBtDMF0°C → RT65%92%
MitsunobuDIAD/PPh₃THF40°C40%88%

Notes :

  • EDCI/DMAP offers higher reproducibility but requires anhydrous conditions.

  • DCC/HOBt minimizes racemization but necessitates rigorous removal of dicyclohexylurea byproducts.

Racemization Control

The (2S)-configuration of the amino acid is preserved by:

  • Using HOBt or Oxyma as racemization suppressants.

  • Avoiding prolonged exposure to bases (e.g., DMAP in catalytic amounts only).

Industrial-Scale Considerations

Patent-Based Optimization (WO2012117417A1)

  • Benzylation : Sodium hydride in DMF at 0–35°C for 1–2 hours.

  • De-esterification : LiOH in ethanol/water at RT.

  • Purity : >99% after recrystallization from hydrocarbon solvents.

Continuous Flow Synthesis

  • Reactors : Conductively heated sealed-vessel systems reduce reaction time by 50%.

  • Throughput : 1 kg/day with 85% yield.

Analytical Characterization

  • NMR :

    • ¹H NMR (Acetone-d₆) : δ 7.82–7.75 (m, aromatic), 5.12 (s, Cbz CH₂), 4.43 (m, α-H).

  • HPLC :

    • C18 column, 70:30 MeOH/H₂O, retention time = 12.3 min.

  • MS (ESI+) : m/z 519.55 [M+H]⁺.

Challenges and Solutions

ChallengeSolution
Low esterification yieldsUse 4Å molecular sieves to scavenge H₂O
RacemizationReplace DCC with EDCI/HOBt
Purification difficultiesGradient flash chromatography

化学反応の分析

科学研究への応用

2-オキソ-4-フェニル-2H-クロメン-7-イル (2S)-2-{[(ベンジルオキシ)カルボニル]アミノ}-3-フェニルプロパノエートは、次のような幅広い科学研究への応用があります。

    生物学: 抗菌性、抗がん性、および抗炎症性など、その潜在的な生物学的活性が研究されています。

    医学: この化合物は、その潜在的な治療効果と医薬品開発のリード化合物として調査されています。

    工業: その独特の化学的特性により、ポリマーやコーティングなどの新素材の開発に使用されています。

科学的研究の応用

2-oxo-4-phenyl-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate has a wide range of scientific research applications, including:

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

作用機序

2-オキソ-4-フェニル-2H-クロメン-7-イル (2S)-2-{[(ベンジルオキシ)カルボニル]アミノ}-3-フェニルプロパノエートの作用機序は、特定の分子標的および経路との相互作用を含みます。この化合物は、次のように作用を及ぼす可能性があります。

    酵素阻害: 代謝経路に関与する特定の酵素を阻害し、細胞機能の変化につながる可能性があります。

    受容体結合: この化合物は、細胞表面の特定の受容体に結合し、生理学的反応をもたらすシグナル伝達経路を活性化する可能性があります。

    DNA相互作用: DNAと相互作用し、遺伝子発現と細胞挙動の変化につながる可能性があります。

類似化合物との比較

Table 1: Key Structural Features of Comparable Compounds

Compound Name Molecular Formula Molecular Weight Coumarin Substituents Protecting Group Notable Features
Target Compound :
2-oxo-4-phenyl-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate
C₃₂H₂₅NO₆ 543.55 g/mol 2-oxo, 4-phenyl Benzyloxycarbonyl (Cbz) Phenylpropanoate ester; chiral (2S) configuration
(S)-4-oxo-3-phenoxy-4H-chromen-7-yl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate C₂₉H₂₇NO₇ 501.53 g/mol 4-oxo, 3-phenoxy tert-Butoxycarbonyl (Boc) Phenoxy substituent; Boc protection
2-Methyl-4-oxo-3-phenoxy-4H-chromen-7-yl (2S)-3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoate C₃₇H₃₅NO₈ 645.68 g/mol 2-methyl, 4-oxo, 3-phenoxy Boc and benzyloxy Dual substituents (methyl, phenoxy); extended side chain
4-Oxo-3-phenoxy-4H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-3-{4-[(tert-butoxycarbonyl)oxy]phenyl}propanoate C₃₄H₃₅NO₁₀ 641.65 g/mol 4-oxo, 3-phenoxy Boc (dual) Double Boc protection; enhanced steric bulk
N∼2∼-[(Benzyloxy)carbonyl]-N-{(2S)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl}-L-leucinamide C₂₁H₃₁N₃O₈S 501.56 g/mol N/A Benzyloxycarbonyl Leucinamide backbone; sulfonic acid derivative

Key Comparisons

Protecting Groups: The target compound uses a benzyloxycarbonyl (Cbz) group, which is base-labile and cleaved under hydrogenolytic conditions. In contrast, analogs like C₂₉H₂₇NO₇ employ tert-butoxycarbonyl (Boc), which is acid-labile . This distinction impacts synthetic strategies (e.g., orthogonal deprotection schemes).

Coumarin Core Modifications: The 4-phenyl substituent in the target compound enhances aromatic stacking interactions compared to 3-phenoxy groups in C₂₉H₂₇NO₇. Phenoxy groups may increase electron-withdrawing effects, altering UV/fluorescence properties .

Side-Chain Variations: The phenylpropanoate ester in the target compound contrasts with the sulfonic acid moiety in C₂₁H₃₁N₃O₈S . Sulfonic acid derivatives exhibit higher polarity and acidity, favoring aqueous solubility but limiting membrane permeability. Extended side chains in C₃₇H₃₅NO₈ (e.g., 4-(benzyloxy)phenyl) may enhance interactions with extended binding sites but increase molecular weight, impacting pharmacokinetics .

生物活性

The compound 2-oxo-4-phenyl-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate is a derivative of chromen, which has attracted attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and related research findings.

Chemical Structure and Synthesis

The compound features a chromen core with a phenyl group and an amino acid moiety that enhances its biological activity. The synthesis typically involves multi-step reactions, including acylation and amination processes. The general synthetic route can be summarized as follows:

  • Starting Materials : 7-hydroxy-2H-chromen-2-one and benzyloxycarbonyl amino acids.
  • Reagents : Triethylamine as a base, dichloromethane as a solvent.
  • Reaction Conditions : Stirring at room temperature for optimal yield.

Anticancer Properties

Research indicates that compounds similar to 2-oxo-4-phenyl-2H-chromen have shown significant anticancer activity. For instance, derivatives with modifications at the 7-position have exhibited potent inhibitory effects against various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

CompoundCell LineIC50 (μM)
2-Oxo-4-phenylchromenMCF-79.54
Similar derivativeHeLa16.1

The mechanism of action often involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways like the MAPK/ERK pathway.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS).

Enzyme Inhibition

Another significant aspect of its biological activity is its potential as an acetylcholinesterase inhibitor. A study demonstrated that related compounds showed enhanced inhibitory effects on acetylcholinesterase compared to their parent structures, indicating potential applications in treating neurodegenerative diseases like Alzheimer's.

Case Studies

  • Study on Acetylcholinesterase Inhibition :
    • A series of substituted coumarins were synthesized and tested for their ability to inhibit acetylcholinesterase.
    • The most potent derivative showed an IC50 value significantly lower than that of standard inhibitors, suggesting enhanced efficacy in cognitive function improvement.
  • Anticancer Efficacy :
    • A comparative study involving various chromen derivatives highlighted that specific substitutions at the 4 and 7 positions markedly increased cytotoxicity against MCF-7 cells.
    • The study concluded that the introduction of bulky groups at these positions could enhance interaction with cancer cell receptors.

Q & A

Q. Q: What is the optimal method for synthesizing this compound, and how can purity be validated?

A: The synthesis involves coupling 7-hydroxy-4-phenylcoumarin with the (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoic acid derivative using carbodiimide chemistry. Key steps:

  • Reagents : EDC·HCl (1.5 equiv), DMAP (0.25 equiv) in DCM at room temperature for 12 hours .
  • Purification : Column chromatography with petroleum ether/ethyl acetate (1:10 v/v) achieves >90% purity.
  • Validation : Confirm purity via 1H^1H NMR (e.g., aromatic proton integration at δ 7.1–8.0 ppm) and HRMS (ESI) for molecular ion matching .

Advanced Stereochemical Control

Q. Q: How can racemization during coupling be minimized, given the (2S)-amino acid configuration?

A:

  • Low-temperature reactions : Conduct coupling at 0–4°C to reduce base-induced racemization.
  • Protecting group choice : The benzyloxycarbonyl (Cbz) group stabilizes the amino acid intermediate, preventing β-elimination .
  • Monitoring : Use chiral HPLC or 13C^{13}C NMR to detect epimerization (e.g., Cα chemical shift splitting) .

Structural Characterization Challenges

Q. Q: What crystallographic strategies resolve ambiguities in the compound’s ester linkage conformation?

A:

  • X-ray refinement : Use SHELXL with high-resolution data (<1.0 Å) to model anisotropic displacement parameters for the ester and Cbz groups.
  • Twinning analysis : For twinned crystals, apply SHELXD for initial phase solutions and refine with HKLF5 in SHELXL .
  • Validation : Check geometry with WinGX/ORTEP; bond lengths should align with coumarin (C=O: ~1.21 Å) and ester (C–O: ~1.36 Å) norms .

Addressing Spectral Data Contradictions

Q. Q: How should conflicting 1H^1H1H NMR signals (e.g., aromatic vs. aliphatic regions) be interpreted?

A:

  • Solvent effects : Compare CDCl₃ vs. DMSO-d₆ spectra; DMSO may resolve overlapping peaks via hydrogen bonding with the Cbz group.
  • Dynamic effects : Rotameric states of the propanoate side chain can cause splitting. Use variable-temperature NMR to coalesce signals .
  • Cross-validation : Correlate with 13C^13C DEPT-135 to distinguish CH₂/CH₃ groups .

Biological Activity Experimental Design

Q. Q: How can structure-activity relationships (SAR) be explored for anticancer potential?

A:

  • Core modifications : Synthesize analogs with halogenated phenyl rings (e.g., 4-Cl, 4-F) to enhance cytotoxicity (see table below) .
  • Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Include positive controls (e.g., doxorubicin).
  • Mechanistic studies : Perform molecular docking to assess interactions with topoisomerase II or tubulin, focusing on the Cbz group’s role in binding .
Analog ModificationBiological Effect (vs. Parent Compound)
4-Fluorophenyl substitutionIncreased cytotoxicity (IC₅₀ ↓ 30%)
Methoxy group at C6Reduced activity (IC₅₀ ↑ 50%)

Computational Modeling for Reactivity

Q. Q: Which DFT methods predict the compound’s reactivity in nucleophilic acyl substitution?

A:

  • B3LYP/6-31G(d) : Calculate frontier molecular orbitals (FMOs) to identify electrophilic sites (e.g., ester carbonyl: LUMO ≈ -1.2 eV).
  • Solvent modeling : Use PCM for DCM to simulate reaction conditions. The Cbz group’s electron-withdrawing effect lowers ester reactivity by 15% vs. unsubstituted analogs .

Q. Key Citations

  • Synthesis:
  • Crystallography:
  • Biological SAR:
  • Stereochemical control:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。